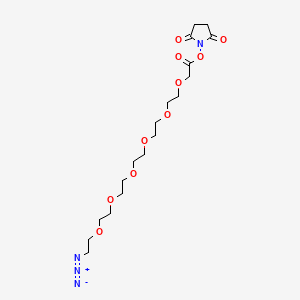

N3-Peg6-CH2coonhs

Description

BenchChem offers high-quality N3-Peg6-CH2coonhs suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-Peg6-CH2coonhs including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H30N4O10 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C18H30N4O10/c19-21-20-3-4-26-5-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-18(25)32-22-16(23)1-2-17(22)24/h1-15H2 |

InChI Key |

VRVKRXSIHCFBBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of N3-Peg6-CH2coonhs?

Heterobifunctional Crosslinker for Bioconjugation & Click Chemistry

Executive Summary

N3-PEG6-CH2COONHS (Azido-PEG6-NHS ester) is a high-performance heterobifunctional linker designed for the precise conjugation of amine-containing biomolecules (antibodies, proteins, peptides) with alkyne-tagged targets.

Its architecture features three critical functional domains:

-

NHS Ester: An amine-reactive moiety for rapid primary conjugation.[1][2]

-

PEG6 Spacer: A hydrophilic hexaethylene glycol bridge that enhances water solubility, reduces immunogenicity, and minimizes steric hindrance during ligand binding.[1]

-

Azide (

): A bio-orthogonal handle primed for "Click Chemistry" (CuAAC or SPAAC).

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for deploying this reagent in Antibody-Drug Conjugate (ADC) synthesis, PROTAC development, and surface immobilization.

Physicochemical Profile

The following specifications represent the standard chemical profile for high-purity research-grade N3-PEG6-CH2COONHS.

| Property | Specification | Notes |

| Chemical Name | Azido-PEG6-NHS Ester | Specifically the acetic acid derivative ( |

| Molecular Formula | Note: Propionic derivatives ( | |

| Molecular Weight | ~476.48 Da | Exact mass depends on specific acid linker length |

| Appearance | Colorless to pale yellow oil | Viscous liquid at room temperature |

| Solubility | DMSO, DMF, DCM, Chloroform | Critical: Hydrolyzes in water; do not store in aqueous buffers |

| Reactive Groups | NHS Ester (Amine), Azide (Alkyne) | Heterobifunctional |

| Spacer Length | ~25 Å (PEG6) | Optimal for minimizing steric shielding |

| Storage | -20°C under Inert Gas (Ar/N2) | Moisture sensitive; store with desiccant |

Mechanistic Action & Chemistry[1][4]

The utility of N3-PEG6-CH2COONHS relies on a sequential two-step conjugation strategy.

Step 1: Aminolysis (NHS Ester Reaction)

The N-hydroxysuccinimide (NHS) ester reacts with primary amines (

-

Optimal pH: 7.0 – 8.5 (Phosphate, Bicarbonate, HEPES).

-

Competitors: Hydrolysis (reaction with water) and primary amine buffers (Tris, Glycine).

Step 2: Bio-orthogonal Click Reaction The exposed azide tail reacts with an alkyne via:

-

CuAAC: Copper-catalyzed Azide-Alkyne Cycloaddition (requires Cu(I) catalyst).

-

SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition (requires DBCO/BCN, copper-free).

Visualization: Reaction Pathway

Caption: Sequential conjugation pathway: Amine coupling (Step 1) establishes the linker, followed by bio-orthogonal Click chemistry (Step 2) to attach the payload.

Validated Experimental Protocols

Safety Warning: Handle all reagents in a fume hood. Azides are generally stable but should not be exposed to heavy metals or halogenated solvents for extended periods to avoid explosion risks.

Phase A: Preparation of Linker Stock

Causality: NHS esters hydrolyze rapidly in water (minutes to hours depending on pH). You must create a stable organic stock solution first.

-

Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[2][3]

-

Dissolve N3-PEG6-CH2COONHS in anhydrous DMSO or DMF to a concentration of 10–100 mM.

-

Tip: This stock can be stored at -20°C for 1-2 weeks if kept absolutely dry, but fresh preparation is best.

-

Phase B: Protein Labeling (NHS Reaction)

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS, HEPES, Bicarbonate) at pH 7.2–8.0.

-

Critical: Remove Tris or Glycine via dialysis or desalting columns (e.g., Zeba Spin). These amines will scavenge the NHS ester.

-

-

Calculations: Aim for a 5-to-20 molar excess of Linker-to-Protein.

-

Example: For 1 mL of IgG (150 kDa) at 2 mg/mL, use ~10-fold molar excess of linker.

-

-

Reaction: Add the DMSO linker stock to the protein solution. Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.

-

Purification: Remove excess unreacted linker and hydrolyzed byproducts using a Desalting Column (MWCO 7K) or Dialysis.

-

Result: You now have an Azide-functionalized protein.

-

Phase C: Click Chemistry (SPAAC - Copper Free)

Note: SPAAC is preferred for live cells or sensitive proteins to avoid Copper toxicity.

-

Add DBCO-tagged payload (drug/dye) to the Azide-labeled protein (1.5 - 3 molar excess relative to Azide content).

-

Incubate at Room Temperature for 2–4 hours or 4°C overnight.

-

Final Purification: Size Exclusion Chromatography (SEC) or dialysis to remove unbound payload.

Visualization: Experimental Workflow

Caption: Step-by-step decision tree for ensuring high-yield conjugation and avoiding common buffer incompatibility errors.

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure reagent is dissolved in dry DMSO immediately before use.[3] Do not store aqueous stocks. |

| No Conjugation | Interfering Amines | Verify buffer is free of Tris, Glycine, or BSA. Dialyze into PBS pH 7.4. |

| Protein Precipitation | Over-labeling / Hydrophobicity | Reduce molar excess of linker. The PEG6 spacer helps, but excessive labeling can destabilize proteins. |

| Aggregation | High DMSO concentration | Keep DMSO <10% (v/v) during the reaction. Add linker slowly while vortexing gently. |

Applications in Drug Development

-

Antibody-Drug Conjugates (ADCs): The PEG6 spacer is a "Goldilocks" length—long enough to provide solubility and flexibility, but short enough to prevent the payload from wrapping around and masking the antibody's CDR regions.

-

PROTACs (Proteolysis Targeting Chimeras): Used to link E3 ligase ligands to target protein ligands. The azide handle allows for modular library synthesis of PROTACs via Click chemistry to screen for optimal linker lengths.

-

Surface Immobilization: Used to functionalize amine-coated surfaces (glass slides, beads) with azides, creating a "Clickable" surface for capturing alkyne-tagged DNA or proteins.

References

-

BroadPharm. Azido-PEG-NHS ester Product Specifications and Protocols. Retrieved from

-

Thermo Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents User Guide. Retrieved from

-

Lumiprobe. Azide-PEG6-NHS ester: Click Chemistry Reagent. Retrieved from

-

MedChemExpress. Azido-PEG6-NHS ester Technical Data Sheet. Retrieved from

-

BiochemPEG. N3-PEG6-CH2COOH Synthesis and Application Notes. Retrieved from

Sources

N3-Peg6-CH2coonhs structure and molecular weight

An In-Depth Technical Guide to Azido-PEG6-Propanoic NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Introduction

In the landscape of modern drug development and biological research, the ability to specifically and stably link different molecular entities is paramount. Heterobifunctional crosslinkers are cornerstone tools in this field, enabling the precise assembly of complex biomolecular architectures. This guide provides a detailed technical overview of Azido-PEG6-Propanoic N-hydroxysuccinimide Ester (N3-PEG6-CH2CH2COONHS), a versatile reagent designed for two-step sequential conjugations.

This molecule incorporates three key chemical motifs: an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide (N3) group, and a hydrophilic hexaethylene glycol (PEG6) spacer. This unique combination allows for the initial conjugation to a protein or other amine-containing biomolecule, followed by a highly specific "click" reaction to a second molecule bearing an alkyne or a strained cyclooctyne. This linker is instrumental in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), among other advanced applications.[1] This document will elucidate the core structure, functional group chemistry, and field-proven protocols for the effective use of this powerful crosslinking reagent.

Core Molecular Profile

The structure of Azido-PEG6-Propanoic NHS Ester is defined by its three distinct functional domains. The azide group serves as a stable yet reactive handle for click chemistry, the PEG6 linker enhances aqueous solubility and provides spatial separation, and the NHS ester allows for covalent attachment to primary amines.[2]

Caption: Chemical structure of Azido-PEG6-Propanoic NHS Ester.

Physicochemical Properties

The key quantitative data for this linker are summarized below, providing essential information for experimental design and execution.

| Property | Value | Source(s) |

| Full Chemical Name | Azido-PEG6-Propionic acid NHS ester | [3] |

| Synonyms | Azido-PEG6-NHS Ester, N3-PEG6-CH2CH2COONHS Ester | [3][4] |

| Molecular Formula | C19H32N4O10 | [3] |

| Molecular Weight | 476.48 g/mol | [3] |

| CAS Number | 2055014-64-5 | [3][4] |

| Appearance | Colorless Liquid | [3] |

| Storage Conditions | -18°C or -20°C, keep dry and protected from light | [3][5][6] |

The Chemistry of the Functional Moieties

The utility of this linker stems from the distinct and predictable reactivity of its terminal functional groups. Understanding the underlying mechanisms is critical for optimizing conjugation protocols.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly efficient functional group for creating stable amide bonds with primary amines, such as the N-terminus of a polypeptide or the side chain of a lysine residue.[5]

Mechanism of Action: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide and forming a stable amide linkage.[7][8]

Caption: NHS ester reaction with a primary amine.

Causality Behind Experimental Choices:

-

pH is Critical: The reaction is highly pH-dependent. At acidic pH (<7), primary amines are protonated (-NH3+), rendering them non-nucleophilic.[7] At high pH (>9), the hydrolysis of the NHS ester competes significantly with the desired aminolysis reaction.[9][10] The optimal pH range is typically 7.2 to 8.5.[9][10]

-

Buffer Selection: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[6][7] Phosphate-buffered saline (PBS), HEPES, or borate buffers are recommended.[11]

-

Reagent Stability: NHS esters are moisture-sensitive.[5][6] Reagents should be equilibrated to room temperature before opening to prevent condensation, and stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh and used immediately.[6]

Hydrolytic Stability of NHS Esters

| pH | Temperature | Half-life of NHS Ester | Source(s) |

| 7.0 | 0°C | 4-5 hours | [7][9] |

| 8.6 | 4°C | 10 minutes | [7][9] |

The Bioorthogonal Azide Group

The azide group is exceptionally stable in biological systems but can be selectively reacted with an alkyne-containing molecule in a process known as "click chemistry".[12][13] This bioorthogonality ensures that the azide does not react with native functional groups found in proteins or cells.[14]

Mechanism of Action: The most common azide-alkyne cycloaddition is the Copper(I)-catalyzed reaction (CuAAC), which forms a stable 1,2,3-triazole ring.[13][15] This reaction is extremely efficient and can be performed in aqueous buffers, making it ideal for biological applications.[12][14][15] Alternatively, for live-cell applications where copper toxicity is a concern, the azide can react with a strained cyclooctyne (e.g., DBCO, BCN) in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][15]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The PEG6 Spacer

The hexaethylene glycol (PEG6) chain is not merely a passive linker; it imparts several beneficial properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and the final conjugate.[2]

-

Reduced Aggregation: By preventing intermolecular interactions, the PEG spacer can reduce the propensity for protein aggregation.

-

Flexibility and Reach: The flexible chain provides sufficient spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Experimental Protocols

The following protocols provide a self-validating framework for the two-step conjugation process. The success of each step can be validated before proceeding to the next.

Protocol 1: NHS Ester Conjugation to a Protein

This protocol describes the labeling of a protein with the Azido-PEG6 linker.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

Azido-PEG6-Propanoic NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Methodology:

-

Preparation: Equilibrate the vial of Azido-PEG6-NHS Ester to room temperature before opening.

-

Reagent Dissolution: Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the stock solution.[6]

-

Molar Ratio Calculation: Determine the desired molar excess of the linker to the protein. A starting point is often a 10- to 20-fold molar excess.[11]

-

Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Lower temperatures can help minimize hydrolysis of the NHS ester.[7][11]

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove excess, non-reacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Validation (Optional but Recommended): Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the attached linker) or analytical chromatography.

Protocol 2: Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the conjugation of the azide-functionalized protein from Protocol 1 to an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein (purified from Protocol 1)

-

Alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule)

-

Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)

-

Sodium Ascorbate solution (e.g., 500 mM in water, prepared fresh)

-

TBTA or other Cu(I)-stabilizing ligand (optional, but recommended to prevent protein degradation)

-

Desalting column or dialysis cassette

Methodology:

-

Preparation: Combine the azide-functionalized protein and the alkyne-containing molecule in a reaction tube. A 5- to 10-fold molar excess of the alkyne molecule is a common starting point.

-

Catalyst Preparation: In a separate tube, premix the Copper(II) Sulfate and the stabilizing ligand (if used).

-

Reaction Initiation: Add the copper/ligand mixture to the protein/alkyne solution. Then, add the freshly prepared sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[16] A typical final concentration is 1-2 mM copper and 5-10 mM sodium ascorbate.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or a copper-chelating resin.

-

Validation: Confirm the final conjugate using SDS-PAGE (observing a band shift), mass spectrometry, or functional assays.

Caption: A two-step bioconjugation workflow.

References

-

SINOPEG. (n.d.). N3 Peg6 N3. Retrieved from [Link]

-

Wikipedia. (2023). Click chemistry. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Agnew, B., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]

-

BIOMATRIK. (n.d.). N3-PEGn-CH2CH2COONHS Ester. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. purepeg.com [purepeg.com]

- 4. BIOMATRIK. N<sub>3</sub>-PEG<sub>n</sub>-CH<sub>2</sub>CH<sub>2</sub>COONHS Ester [biomatrik.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. broadpharm.com [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. interchim.fr [interchim.fr]

- 15. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of the N3-Peg6-CH2coonhs Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N3-Peg6-CH2coonhs linker is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] This guide provides a comprehensive technical overview of its mechanism of action, dissecting the individual contributions of its three core components: the N-hydroxysuccinimide (NHS) ester, the polyethylene glycol (PEG) spacer, and the terminal azide (N3) group. We will delve into the kinetics and optimal conditions for the sequential reactions it facilitates, offering field-proven insights to enable researchers to harness its full potential in their experimental designs.

Deconstructing the N3-Peg6-CH2coonhs Linker: A Trifecta of Functionality

At its core, the N3-Peg6-CH2coonhs linker is an elegant molecular tool designed for the precise and stable covalent linkage of two distinct molecular entities. Its structure can be broken down into three key functional domains:

-

The Amine-Reactive NHS Ester: This is the workhorse for initial protein modification. The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[2][3] This reaction forms a stable and irreversible amide bond.[4][5]

-

The PEG6 Spacer: The six-unit polyethylene glycol chain serves multiple critical functions. It enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[][7] Furthermore, the PEG spacer provides a flexible and defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.[] It can also shield the conjugate from enzymatic degradation and reduce its immunogenicity, thereby prolonging its circulation time in vivo.[][8]

-

The Bioorthogonal Azide Group: The terminal azide (N3) group is a key player in "click chemistry," a set of powerful and highly specific chemical reactions.[9] The azide group remains inert during the initial NHS ester conjugation but can be selectively reacted with a molecule containing a terminal alkyne in a subsequent step. This bioorthogonal nature ensures that the second conjugation event does not interfere with the first, allowing for precise control over the final conjugate structure.[10]

The Dual-Step Mechanism of Action: A Symphony of Controlled Reactions

The utility of the N3-Peg6-CH2coonhs linker lies in its ability to facilitate a two-step conjugation process. This sequential approach is fundamental to its application in creating complex biomolecular architectures.

Step 1: Amine Acylation via the NHS Ester

The initial conjugation step involves the reaction of the NHS ester with a primary amine on a target biomolecule, typically a protein or antibody. This is a nucleophilic acyl substitution reaction where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[11] This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[4]

The efficiency of this reaction is highly dependent on pH.[12] While the reaction can proceed between pH 7 and 9, the optimal range is typically 8.3-8.5.[12][13] At lower pH, the primary amines are protonated and thus less nucleophilic, slowing the reaction. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[11][14]

Step 2: Bioorthogonal Ligation via Click Chemistry

Once the first biomolecule is functionalized with the azide-terminated linker, the second molecule, bearing a terminal alkyne, can be introduced. The most common click chemistry reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15][16] In this reaction, a copper(I) catalyst facilitates the [3+2] cycloaddition between the azide and the alkyne, resulting in a stable triazole linkage.[15][17]

The CuAAC reaction is highly efficient and specific, proceeding readily in aqueous buffers and at room temperature.[18] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[17][19] A stabilizing ligand, such as TBTA or THPTA, is often included to prevent the oxidation of the copper(I) and protect the biomolecules from potential damage.[18][19]

Alternatively, for applications where the cytotoxicity of copper is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed.[1] This variant utilizes a strained cyclooctyne derivative instead of a terminal alkyne, which reacts with the azide without the need for a copper catalyst.[20]

Experimental Protocols and Considerations

To ensure the successful application of the N3-Peg6-CH2coonhs linker, careful attention must be paid to the experimental conditions of each step.

Protocol 1: NHS Ester Conjugation to a Protein

-

Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, and adjust the pH to 8.3-8.5.[12][21] Buffers containing primary amines, like Tris, should be avoided as they will compete with the target protein for reaction with the NHS ester.[13]

-

Protein Solution: Dissolve the protein to be modified in the prepared buffer at a suitable concentration (typically 1-10 mg/mL).

-

Linker Solution: Immediately before use, dissolve the N3-Peg6-CH2coonhs linker in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

-

Reaction: Add the linker solution to the protein solution with gentle mixing. The molar ratio of linker to protein will need to be optimized for each specific application but a 5-20 fold molar excess of the linker is a common starting point.[4]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[4]

-

Quenching and Purification: The reaction can be quenched by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl). The resulting conjugate should then be purified from excess linker and byproducts using size-exclusion chromatography, dialysis, or another suitable method.[4]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Preparation: Prepare stock solutions of the azide-modified biomolecule, the alkyne-containing molecule, a copper(II) sulfate solution (e.g., 20 mM), a copper-stabilizing ligand like THPTA (e.g., 100 mM), and a freshly prepared sodium ascorbate solution (e.g., 300 mM).[22]

-

Catalyst Premix: A few minutes before initiating the reaction, mix the copper(II) sulfate and THPTA ligand solutions.[22]

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS).[22] Add the premixed catalyst solution and vortex briefly.

-

Initiation: Initiate the reaction by adding the sodium ascorbate solution.[18] Protect the reaction from light and incubate for 30-60 minutes at room temperature.[22]

-

Purification: Purify the final conjugate using an appropriate method to remove the catalyst and any unreacted starting materials.[23]

Quantitative Data Summary

The following tables provide a summary of key parameters influencing the reactions involving the N3-Peg6-CH2coonhs linker.

Table 1: Stability of NHS Esters as a Function of pH

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[5][11] |

| 8.0 | 4 | ~1 hour[11] |

| 8.6 | 4 | 10 minutes[5][11] |

This table highlights the inverse relationship between pH and the stability of the NHS ester, underscoring the importance of timely execution of the conjugation reaction after the addition of the linker.

Table 2: Recommended Reagent Concentrations for CuAAC

| Reagent | Final Concentration |

| Azide-modified biomolecule | 1-10 µM |

| Alkyne-containing molecule | 10-100 µM |

| Copper(II) Sulfate | 0.25 mM[19] |

| THPTA Ligand | 1.25 mM[19] |

| Sodium Ascorbate | 5 mM[19] |

This table provides a starting point for optimizing the CuAAC reaction conditions. The concentrations may need to be adjusted depending on the specific reactants.

Conclusion

The N3-Peg6-CH2coonhs linker is a versatile and powerful tool for the construction of well-defined bioconjugates. By understanding the intricacies of its dual-step mechanism of action, researchers can leverage its unique properties to advance their work in drug delivery, diagnostics, and fundamental biological research. The ability to perform sequential, bioorthogonal conjugations with control over linker length and hydrophilicity makes it an indispensable component of the modern bioconjugation toolbox.

References

-

Biopharma PEG. (n.d.). N3-PEG6-CH2COOH | CAS:880129-82-8. Retrieved from [Link]

-

PEG Linker. (2023, May 9). PEG Linker [Video]. YouTube. [Link]

-

NSP-Functional Polymers & Copolymers. (n.d.). N3-PEG-NH2. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Cavity Click Chemistry: Cavity-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]

-

ACS Publications. (2022, October 6). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]

-

Precise PEG. (n.d.). PEG NHS Ester | Amine Reactive PEGs for Protein PEGylation. Retrieved from [Link]

-

Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. neb.com [neb.com]

- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. broadpharm.com [broadpharm.com]

- 18. broadpharm.com [broadpharm.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 22. confluore.com.cn [confluore.com.cn]

- 23. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on NHS Ester Functionality in Bioconjugation

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of bioconjugation for researchers, scientists, and drug development professionals. We will delve into the fundamental principles, practical considerations, and detailed protocols to empower you to design and execute successful conjugation strategies.

The Chemistry of Amine-Reactive Conjugation: Why NHS Esters Dominate

For decades, N-hydroxysuccinimide (NHS) esters have been the reagents of choice for modifying biological molecules.[] Their widespread adoption stems from a combination of high reactivity, selectivity, and the formation of stable covalent bonds under physiological conditions.[] NHS esters are particularly effective for labeling proteins and peptides, as they readily react with the primary amines found at the N-terminus and on the side chains of lysine residues.[][2][3] This amine-reactive chemistry is the foundation for a vast array of applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and fluorescent imaging probes.[]

The core of NHS ester functionality lies in a nucleophilic acyl substitution reaction.[] The primary amine group of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a stable, irreversible amide bond.[][4]

The Critical Role of pH: Balancing Reactivity and Stability

The efficiency of an NHS ester conjugation is a delicate balance between two competing reactions: the desired reaction with the primary amine (aminolysis) and the undesired reaction with water (hydrolysis).[5][6] Both of these reactions are highly dependent on the pH of the reaction buffer.[2][5]

-

Low pH (<7): At acidic pH, primary amines are protonated (R-NH3+), which significantly reduces their nucleophilicity and slows down the desired conjugation reaction.[2][6]

-

Optimal pH (7.2-8.5): In this range, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[][2][7] The optimal pH for most NHS ester reactions is generally considered to be between 8.3 and 8.5.[2]

-

High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester accelerates dramatically, leading to a significant reduction in the yield of the desired conjugate.[2][8]

The following table summarizes the effect of pH on the stability of NHS esters in aqueous solutions:

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 0°C | 4-5 hours[6][7] |

| 7.0 | Room Temperature | ~7 hours[3][6] |

| 8.0 | 4°C | ~1 hour[6] |

| 8.6 | 4°C | 10 minutes[6][7] |

| 9.0 | Room Temperature | Minutes[3][6] |

Visualizing the Reaction Mechanism

The following diagram illustrates the fundamental mechanism of an NHS ester reaction with a primary amine, highlighting the desired aminolysis pathway and the competing hydrolysis pathway.

Caption: NHS ester reaction mechanism.

Practical Considerations for Successful Bioconjugation

Beyond understanding the core chemistry, several practical factors must be considered to ensure a successful and reproducible bioconjugation experiment.

Reagent Handling and Storage

NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[3][9][10] Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][9][10] It is highly recommended to dissolve the NHS ester in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use.[2][5][9] Stock solutions of NHS esters in anhydrous DMF can be stored at -20°C for 1-2 months.[2][11] However, aqueous solutions should be used immediately.[2] When using DMF, ensure it is of high quality and free from dimethylamine, which can react with the NHS ester.[2][8]

Buffer Selection and Preparation

The choice of buffer is critical for a successful conjugation reaction.[] Amine-free buffers, such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers, are recommended.[7][10] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][7][10] If your protein of interest is in a Tris-based buffer, it is essential to perform a buffer exchange into an amine-free buffer before initiating the conjugation.

Molar Ratio of Reactants

The optimal molar ratio of NHS ester to the biomolecule will depend on the specific protein and the desired degree of labeling. A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling.[5] However, this may need to be empirically determined for each specific application.

Step-by-Step Protocol: Labeling a Protein with an NHS Ester Dye

This protocol provides a general procedure for labeling a protein with a fluorescent dye functionalized with an NHS ester.

Materials

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[2]

-

NHS ester dye, stored desiccated at -20°C

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., gel filtration) for purification[2]

Experimental Workflow

The following diagram outlines the key steps in a typical protein labeling experiment using an NHS ester dye.

Caption: Protein labeling workflow.

Detailed Procedure

-

Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[2][11]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to create a 10 mM stock solution.[5]

-

Perform the Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[5]

-

Incubate: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.[2]

-

Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[5]

-

Purify the Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., gel filtration).[2] Other methods such as dialysis or precipitation can also be used.[2][9]

Troubleshooting Common Issues in NHS Ester Bioconjugation

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - pH of the reaction buffer is too low. - Hydrolysis of the NHS ester due to moisture or high pH. - Presence of primary amines in the buffer (e.g., Tris). - Inactive NHS ester reagent. | - Optimize the pH of the reaction buffer to 8.3-8.5.[2] - Ensure proper handling and storage of the NHS ester to prevent moisture contamination.[3][9][10] Prepare fresh solutions. - Perform a buffer exchange to an amine-free buffer.[10] - Use a fresh vial of the NHS ester reagent. |

| Protein Precipitation | - High concentration of organic solvent (DMSO or DMF). - The protein is not stable under the reaction conditions. | - Keep the final concentration of the organic solvent below 10%.[10] - Optimize reaction conditions (e.g., temperature, incubation time). |

| Non-specific Labeling | - Reaction with other nucleophilic groups (e.g., sulfhydryls, hydroxyls). | - While NHS esters are highly selective for primary amines, some reaction with other nucleophiles can occur. The resulting thioesters and esters are generally unstable and can be hydrolyzed.[4] Purification should remove non-covalently bound labels. |

Diverse Applications of NHS Ester Chemistry

The versatility of NHS ester chemistry has led to its use in a wide range of bioconjugation applications:

-

Fluorescent Labeling: Attaching fluorescent dyes to proteins and antibodies for use in immunoassays, flow cytometry, and microscopy.[2]

-

Biotinylation: Labeling proteins with biotin for affinity purification and detection.[3]

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[]

-

Crosslinking: Creating protein-protein conjugates to study protein interactions.[7] Homobifunctional crosslinkers with NHS esters at both ends are used to covalently link interacting proteins.[7]

-

Surface Immobilization: Attaching proteins or other biomolecules to surfaces for applications such as biosensors and affinity chromatography.[7]

Conclusion

NHS ester chemistry remains a powerful and widely used tool in bioconjugation. By understanding the fundamental principles of the reaction, carefully controlling the reaction conditions, and following established protocols, researchers can successfully generate a wide variety of bioconjugates for diverse applications in research, diagnostics, and therapeutics.

References

-

ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. 2021. Available from: [Link].

-

G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. 2015. Available from: [Link].

-

YouTube. Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. 2020. Available from: [Link].

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available from: [Link].

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available from: [Link].

Sources

- 2. lumiprobe.com [lumiprobe.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. glenresearch.com [glenresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 10. broadpharm.com [broadpharm.com]

- 11. interchim.fr [interchim.fr]

The Strategic Role of the PEG6 Spacer in N3-PEG6-CH2COONHS: An In-Depth Technical Guide

Executive Summary

In the precise architecture of bioconjugation, the linker is not merely a passive bridge; it is a determinant of pharmacokinetics, solubility, and reaction efficiency.[1] N3-PEG6-CH2COONHS (Azido-PEG6-NHS Ester) represents a high-utility heterobifunctional crosslinker. Its specific spacer length—six ethylene glycol units—occupies a critical "Goldilocks zone" in drug development and proteomics.

This guide analyzes the physicochemical and kinetic advantages of the PEG6 spacer, contrasting it with shorter (PEG2-4) and longer (PEG12-24) variants. It provides validated protocols for its deployment in Antibody-Drug Conjugates (ADCs) and PROTACs, ensuring researchers can maximize yield and biological activity.

Part 1: Molecular Architecture & Properties

The molecule comprises three distinct functional domains, each serving a specific role in the conjugation workflow.

| Domain | Chemical Structure | Function |

| Click Handle | Azide ( | Chemoselective attachment to alkynes via CuAAC or DBCO/BCN via SPAAC.[2] |

| The Spacer | PEG6 ( | The Core Focus: Provides ~25 Å of flexible, hydrophilic spacing. |

| Reactive Head | NHS Ester ( | Amine-reactive group for rapid attachment to Lysine residues or N-termini. |

The Physicochemical "Goldilocks" Zone

Why PEG6? In bioconjugation, spacer length dictates the balance between solubility and entropy .

-

Solubility Enhancement: Hydrophobic payloads (e.g., cytotoxic drugs like MMAE) often precipitate in aqueous buffers. A PEG6 spacer adds sufficient hydrophilicity (logD reduction) to maintain conjugate solubility without requiring excessive organic co-solvents (DMSO/DMF) that could denature the protein carrier.

-

Steric Resolution:

-

< PEG4: Often too short. The payload remains buried near the protein surface, leading to steric hindrance that blocks receptor binding.

-

> PEG12: Can be detrimental. Excessively long chains introduce high entropic penalties (the "floppy" linker problem), reducing the effective binding affinity (

) and potentially masking the epitope. -

PEG6: Provides optimal distance to decouple the payload from the carrier, preserving the bioactivity of both.

-

Part 2: Visualizing the Mechanism

The following diagram illustrates the dual-functional workflow of N3-PEG6-CH2COONHS, bridging a protein (via NHS) and a functional payload (via Click Chemistry).

Caption: The PEG6 spacer acts as a solubilizing bridge, ensuring the payload does not interfere with the protein's surface topology.

Part 3: Validated Experimental Protocols

Protocol A: NHS-Ester Conjugation (The "Self-Validating" Workflow)

Objective: Attach the N3-PEG6 motif to a primary amine on an antibody or protein.

Reagents:

-

Target Protein (1–5 mg/mL in amine-free buffer).

-

N3-PEG6-CH2COONHS (dissolved in dry DMSO/DMA immediately before use).

-

Desalting Columns (MWCO 7kDa).

Workflow:

-

Buffer Exchange: Ensure protein is in PBS or HEPES (pH 7.2–8.0) .

-

Critical Control: Do NOT use Tris or Glycine; primary amines in these buffers will quench the NHS ester immediately.[3]

-

-

Activation: Add N3-PEG6-CH2COONHS to the protein solution.

-

Molar Ratio: Use 10–20 equivalents of linker per protein for antibodies (IgG).

-

Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.

-

-

Incubation: React for 30–60 minutes at Room Temperature or 2 hours at 4°C.

-

Quenching (Validation Step): Add 1M Tris (pH 8.0) to a final concentration of 50mM. Incubate for 10 mins.

-

Why: This terminates the reaction, ensuring no reactive NHS groups remain to cause crosslinking later.

-

-

Purification: Remove excess linker via Zeba Spin columns or dialysis.

Self-Validation Check:

-

Mass Spec: Verify mass shift (+361 Da per linker attached).

-

UV-Vis: If the linker is UV-silent, use a TNBS assay to measure the loss of free amines compared to the control.

Protocol B: Click Chemistry (SPAAC)

Objective: Conjugate the Azide-labeled protein to a DBCO-functionalized payload.

Workflow:

-

Mixing: Add DBCO-Payload (1.5–2.0 equivalents per Azide) to the Azide-Protein.

-

Incubation: React for 4–12 hours at 4°C or 2 hours at RT.

-

Note: SPAAC is slower than NHS coupling; PEG6 flexibility facilitates the orbital overlap required for the cycloaddition.

-

-

Purification: Size Exclusion Chromatography (SEC).

Part 4: Applications in Drug Development[4]

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG6 spacer is critical for pharmacokinetics.

-

Clearance: Short linkers (PEG2) often lead to rapid clearance. PEG6 increases the hydrodynamic radius slightly, improving serum half-life (

). -

Aggregation: Hydrophobic drugs (e.g., PBD dimers) cause ADCs to aggregate. The PEG6 spacer shields the hydrophobic drug from the aqueous solvent, reducing aggregation significantly compared to non-PEGylated linkers [1].

PROTACs (Proteolysis Targeting Chimeras)

PROTACs require a linker to span the gap between an E3 ligase and a target protein.

-

Ternary Complex Formation: The linker length determines if the E3 ligase and target can meet. PEG6 is often the starting point for optimization libraries because it covers the average distance (~10–15 Å) required for productive ternary complex formation without inducing "hook effects" seen with very long linkers [2].

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Optimization Strategy |

| Low Conjugation Yield | Hydrolysis of NHS ester. | Dissolve N3-PEG6-NHS in dry DMSO immediately before use. Moisture hydrolyzes NHS in minutes. |

| Precipitation | Over-labeling or high hydrophobicity. | Reduce molar equivalents (e.g., from 20x to 10x). Ensure PEG6 is used (not PEG2) for hydrophobic payloads. |

| No Click Reaction | Steric burial of Azide. | The PEG6 spacer usually prevents this, but ensure the protein is not aggregated. Use DBCO (faster) instead of BCN. |

References

-

ResearchGate. "Influence of PEG spacer length on the biological profile of radiolabeled antagonists." ResearchGate. Accessed February 7, 2026. [Link]

Sources

Introduction: Understanding the N3-PEG6-NHS Ester Linker

An In-depth Technical Guide to the Solubility and Stability of N3-PEG6-NHS Ester

N3-PEG6-NHS Ester (Azido-PEG6-N-hydroxysuccinimidyl ester) is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. Its architecture features three key components:

-

An N-Hydroxysuccinimide (NHS) ester : This functional group provides high reactivity towards primary amines, such as the side chain of lysine residues found on proteins, forming a stable amide bond.

-

An Azide (N3) group : This serves as a versatile handle for "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

A hydrophilic hexaethylene glycol (PEG6) spacer : This polyethylene glycol linker enhances the solubility of the molecule and the resulting conjugate, mitigates aggregation, and provides spatial separation between the conjugated molecules.

This guide provides a detailed examination of the critical solubility and stability characteristics of N3-PEG6-NHS Ester, offering field-proven insights and protocols to ensure its successful application in research and drug development.

Chemical Structure and Reaction Mechanism

The utility of N3-PEG6-NHS Ester is rooted in its ability to execute a two-step sequential conjugation. First, the amine-reactive NHS ester is leveraged for protein modification. Subsequently, the azide handle is available for conjugation to a payload or imaging agent bearing a compatible alkyne group.

Caption: Competing reaction pathways for the N3-PEG6-NHS Ester.

Influence of pH on Stability

The rate of NHS ester hydrolysis is highly pH-dependent.

-

Acidic pH (pH < 6.0): Hydrolysis is relatively slow, but the reaction with amines is also inefficient as most primary amines are protonated (R-NH3+) and are no longer effective nucleophiles.

-

Neutral to Slightly Basic pH (pH 7.0 - 8.5): This range represents the optimal compromise. The concentration of unprotonated primary amines (R-NH2) is sufficient for efficient conjugation, while the rate of hydrolysis is manageable.

-

Basic pH (pH > 8.5): The rate of hydrolysis increases dramatically, significantly reducing the yield of the desired conjugate.

Half-life of NHS Ester in Aqueous Solution

The half-life (t½) is the time required for 50% of the active NHS ester to be hydrolyzed. This parameter is crucial for planning reaction times.

| pH | Temperature (°C) | Approximate Half-life (t½) | Implication for Protocol |

| 7.0 | 25 | Several Hours | Provides a good reaction window for most standard conjugations. |

| 8.0 | 25 | ~30 - 60 Minutes | Faster conjugation but requires more precise timing and prompt purification. |

| 8.5 | 25 | ~10 - 20 Minutes | High risk of linker hydrolysis. Generally not recommended unless the protein is unstable at lower pH. |

| 7.4 | 4 | > 12 Hours | Conducting reactions at 4°C can significantly extend the linker's functional lifetime, which is useful for slow or precious reactions. |

Storage and Handling Recommendations

-

Long-Term Storage: Store the solid material and DMSO/DMF stock solutions at -20°C or -80°C, protected from moisture and light. A desiccator is highly recommended.

-

Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture onto the product. Use anhydrous solvents for preparing stock solutions.

Experimental Protocol: Antibody Labeling with N3-PEG6-NHS Ester

This protocol outlines a general procedure for labeling an antibody. The molar excess of the linker may need to be optimized for specific antibodies and desired labeling ratios.

Materials

-

Antibody (e.g., IgG at 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

-

N3-PEG6-NHS Ester

-

Anhydrous DMSO

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC).

Workflow

Caption: Standard workflow for antibody labeling using N3-PEG6-NHS Ester.

Step-by-Step Methodology

-

Prepare N3-PEG6-NHS Ester Stock Solution:

-

Briefly centrifuge the vial of N3-PEG6-NHS Ester to collect the powder at the bottom.

-

Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, to make 100 µL of a 10 mM solution, dissolve ~0.5 mg of the linker (assuming MW ~500 g/mol ) in 100 µL of DMSO. Mix well by vortexing. This stock solution should be used immediately.

-

-

Set up the Conjugation Reaction:

-

Causality: The molar excess of the linker relative to the antibody will determine the final degree of labeling. A 10-fold molar excess is a common starting point.

-

Calculation:

-

Moles of Antibody = (Volume of Ab solution in L) x (Concentration in mg/mL) / (MW of Ab in mg/mol)

-

Volume of Linker Stock = (Moles of Antibody x Molar Excess) / (Concentration of Linker Stock in mol/L)

-

-

Procedure: Add the calculated volume of the 10 mM linker stock solution to the antibody solution. Mix gently by pipetting.

-

-

Incubation:

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C. Protect from light if working with light-sensitive molecules.

-

-

Quench the Reaction:

-

Causality: Add a quenching reagent to react with and inactivate any remaining NHS esters, preventing non-specific labeling during purification and storage.

-

Procedure: Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Causality: It is essential to remove the unreacted linker, hydrolyzed linker, and quenching reagent from the final antibody conjugate.

-

Procedure: Use a desalting column or SEC system equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's protocol for sample loading and collection of the purified conjugate.

-

-

Characterization:

-

Determine the final concentration of the antibody conjugate using a protein assay (e.g., BCA) or UV-Vis spectroscopy at 280 nm.

-

The degree of labeling (DOL) can be determined using mass spectrometry (for intact mass analysis) or other analytical techniques if the azide is subsequently reacted with a chromophore-containing alkyne.

-

Conclusion

N3-PEG6-NHS Ester is a powerful and versatile tool for bioconjugation. A thorough understanding of its solubility and, most critically, the pH-dependent stability of its NHS ester function is paramount to achieving high-yield, reproducible results. By preparing fresh stock solutions in anhydrous organic solvents, carefully controlling the reaction pH and time, and implementing a robust purification strategy, researchers can effectively leverage this linker to construct complex and well-defined bioconjugates for a wide array of applications.

References

-

Click Chemistry Tools. Azido-PEG6-NHS Ester. [Link]

A Senior Scientist's Guide to Bioconjugation: Mastering Azide-PEG-NHS Ester for Click Chemistry Applications

Abstract

In the landscape of modern drug development and molecular biology, the precise and stable conjugation of molecules is paramount. Heterobifunctional linkers are cornerstone tools in this endeavor, and among them, the Azide-PEG-NHS ester has emerged as a uniquely powerful and versatile reagent. This guide provides an in-depth technical overview of its structure, mechanism, and application. We will deconstruct the roles of its three key functional components—the amine-reactive N-Hydroxysuccinimide (NHS) ester, the biocompatible Polyethylene Glycol (PEG) spacer, and the bioorthogonal azide handle. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and troubleshooting advice to ensure the successful implementation of this linker in forming stable, functional bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic tools.

Anatomy of a Powerhouse Linker: Deconstructing Azide-PEG-NHS Ester

The efficacy of Azide-PEG-NHS ester lies in the distinct and synergistic functions of its three components. Understanding each part is critical to designing successful conjugation strategies. This molecule is a class of heterobifunctional PEG linker, meaning it possesses two different reactive groups at its termini, enabling the sequential and controlled linkage of two different molecules.[1][2]

-

The NHS Ester: The Amine Anchor: The N-Hydroxysuccinimide ester is a highly efficient reactive group that targets primary amines (–NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[3][4] This reaction forms a stable and covalent amide bond, effectively "anchoring" the linker to the biomolecule of interest.[5]

-

The PEG Spacer: The Biocompatible Bridge: The Polyethylene Glycol (PEG) chain serves as a flexible, hydrophilic spacer. The inclusion of a PEG spacer is a deliberate design choice with several critical benefits:

-

Enhanced Solubility: It increases the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or labels.[6]

-

Reduced Steric Hindrance: The flexible chain provides spatial separation between the conjugated molecules, minimizing interference with their biological activity.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can reduce immunogenicity and suppress non-specific binding, prolonging circulation half-life.[6]

-

Customizable Length: PEG linkers are available in various lengths (e.g., PEG4, PEG8, PEG12), allowing for precise control over the distance between the conjugated partners.[7]

-

-

The Azide Group: The Click Chemistry Handle: The terminal azide (N₃) group is the bioorthogonal handle for the "click" reaction. Azides are exceptionally stable in biological environments and do not react with native functional groups found in proteins or cells.[8] This inertness is crucial, as it allows for a highly specific secondary reaction with a molecule bearing a complementary alkyne group.[9][10]

Caption: Functional components of the Azide-PEG-NHS ester linker.

The Two-Step Workflow: A Tale of Two Chemistries

The genius of the Azide-PEG-NHS ester lies in its two-step reaction mechanism, which provides exceptional control over the conjugation process. This sequential approach ensures that the right molecules are connected with high efficiency and minimal side products.

Step 1: Amine Conjugation via NHS Ester Chemistry

The first step involves the reaction of the NHS ester with a primary amine on the target biomolecule.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[11]

Critical Parameters & Causality:

-

pH (The "On Switch"): This reaction is highly pH-dependent.[12][13] The optimal pH range is 7.2 to 8.5 .[4]

-

Why? Below pH 7, the primary amines are protonated (–NH₃⁺), rendering them non-nucleophilic and halting the reaction.[12] Above pH 8.5, the competing hydrolysis of the NHS ester accelerates significantly, reducing the conjugation efficiency.[4][14] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.[4]

-

-

Buffer Choice (The "Reaction Environment"): The choice of buffer is non-negotiable. Amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate are mandatory.[5][15]

-

Why? Buffers containing primary amines, like Tris (TBS) or glycine, will compete with the target biomolecule for reaction with the NHS ester, drastically lowering the yield of the desired conjugate.[5]

-

-

Reagent Preparation & Stability: The NHS ester is moisture-sensitive.[5] It should be stored at -20°C with a desiccant.[5] For use, it should be dissolved immediately in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous protein solution.[16][17] Never prepare aqueous stock solutions for storage.[5]

Detailed Protocol 1: Labeling a Protein with Azide-PEG-NHS Ester

This protocol is a self-validating system designed for labeling a generic IgG antibody (MW ~150 kDa).

-

Buffer Exchange (Crucial Preparation):

-

Reagent Preparation (Time-Sensitive):

-

Allow the vial of Azide-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]

-

Immediately before use, dissolve the linker in high-quality, anhydrous DMSO or DMF to a concentration of 10 mM (e.g., dissolve ~5 mg in 1 mL of solvent, adjust based on MW).[5][16]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the linker solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for antibodies.[5][16] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[19]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice .[19] The colder temperature can help minimize protein degradation if stability is a concern.

-

-

Purification (Essential Cleanup):

Step 2: Bioorthogonal Ligation via Click Chemistry

With the azide handle now attached to your biomolecule, the second step is the highly specific "click" reaction with an alkyne-containing molecule. The most common variant is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[20][21]

Mechanism: In CuAAC, a Cu(I) catalyst orchestrates the reaction between the terminal azide and a terminal alkyne, resulting in a stable, covalent 1,4-disubstituted triazole ring.[21] This reaction is incredibly efficient, with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction, and it proceeds readily in aqueous conditions.[21]

A key alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without the need for a copper catalyst.[8][22] This is particularly advantageous for in vivo applications or when working with systems where copper toxicity is a concern.[8][22]

Caption: The two-step bioconjugation workflow using Azide-PEG-NHS ester.

Experimental Design & Critical Parameters

A successful conjugation experiment is a function of careful planning and control over key variables.

Stoichiometric Considerations

The molar ratio of linker-to-protein is the primary determinant of the degree of labeling (DOL). A higher excess will generally lead to more linkers being attached. However, excessive labeling can lead to protein aggregation or loss of function. It is imperative to perform optimization experiments.

| Molar Excess of Linker | Typical Application / Expected Outcome |

| 1-3 fold | Minimal labeling, often used when a single, specific site is desired or to preserve protein function to the maximum extent. |

| 5-10 fold | Moderate labeling. A good starting point for many fluorescent labeling applications on oligonucleotides.[11] |

| 10-20 fold | Robust labeling. Commonly used for antibodies and other proteins where multiple labels are desired for signal amplification.[5][16] |

| >20 fold | High-density labeling. Risk of protein precipitation and loss of biological activity increases significantly. |

Buffer Selection and Optimization

The buffer system must be compatible with both reaction steps or require an intermediate buffer exchange.

| Buffer | Compatibility with NHS Ester Rxn | Compatibility with CuAAC Rxn | Notes |

| Phosphate (PBS) | Excellent (pH 7.2-7.5)[5] | Good | The workhorse for bioconjugation. Slower NHS reaction than at pH 8.3, but hydrolysis is also slower.[15] |

| Bicarbonate | Excellent (pH 8.3-8.5)[12] | Good | Provides optimal pH for fast and efficient NHS ester reaction.[11][12] |

| Borate | Excellent (pH 8.0-9.0) | Good | Another reliable choice for maintaining a slightly alkaline pH. |

| HEPES | Good (pH 7.0-8.0) | Good | A non-coordinating buffer, useful in many biological assays. |

| Tris (TBS) | NO | Poor | Contains primary amines that will quench the NHS ester reaction.[5] Can interfere with the copper catalyst in CuAAC. |

| Glycine | NO | Poor | Contains primary amines. Often used to deliberately quench an NHS ester reaction. |

Purification and Characterization

Post-conjugation analysis is essential to confirm success.

-

Purification: Size-exclusion chromatography (SEC) or dialysis are the most common methods to separate the labeled protein from unreacted reagents.[12]

-

Characterization:

-

SDS-PAGE: A simple way to visualize the increase in molecular weight of the protein after conjugation.

-

UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the attached molecule has a distinct chromophore.

-

Mass Spectrometry (MS): Provides the most definitive characterization, confirming the exact mass of the conjugate and the number of attached linkers.[23][24]

-

Applications in Research and Drug Development

The versatility of the Azide-PEG-NHS ester system has made it a vital tool in numerous advanced applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application area. An antibody is first functionalized with the azide linker, then a potent cytotoxic drug containing an alkyne is "clicked" on. This creates a targeted delivery system that brings the drug directly to cancer cells.[1][25]

-

Targeted Drug Delivery & Nanomedicine: The linker can be used to attach targeting ligands (peptides, antibodies) to drug-loaded nanoparticles or liposomes, enhancing their delivery to specific tissues.[1]

-

Fluorescent Labeling and Imaging: Attaching fluorescent dyes to antibodies or proteins for use in microscopy, flow cytometry, and other imaging techniques.

-

Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces (e.g., biosensors, microarrays) in a controlled and oriented manner.

Conclusion

The Azide-PEG-NHS ester is more than just a chemical linker; it is an enabling technology that provides an unparalleled level of control, precision, and reliability in the field of bioconjugation. By understanding the distinct chemistries of the NHS ester and the azide group, and by carefully controlling the critical parameters of pH, buffer composition, and stoichiometry, researchers can confidently build the complex, functional molecular constructs required to drive the next generation of therapeutics and diagnostics. This guide provides the foundational knowledge and practical protocols to achieve that success.

References

-

Azide PEG NHS, N3-PEG-NHS. (n.d.). Nanocs. Retrieved February 7, 2026, from [Link]

-

A Recent Concept of Importance: Click Chemistry. (n.d.). IntechOpen. Retrieved February 7, 2026, from [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021, January 14). Chemical Reviews. Retrieved February 7, 2026, from [Link]

-

Click chemistry. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. Retrieved February 7, 2026, from [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved February 7, 2026, from [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved February 7, 2026, from [Link]

-

Protocol for PEG NHS Reagents. (2024, September 23). AxisPharm. Retrieved February 7, 2026, from [Link]

-

Application Note – Protein Labeling with NHS Esters. (n.d.). Glen Research. Retrieved February 7, 2026, from [Link]

-

Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. (2017, January 16). PubMed. Retrieved February 7, 2026, from [Link]

-

Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

NHS ester labeling of amino biomolecules. (n.d.). Click Chemistry Tools. Retrieved February 7, 2026, from [Link]

-

Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (n.d.). Walsh Medical Media. Retrieved February 7, 2026, from [Link]

-

Click Chemistry Conjugations. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

-

Comparative Analysis of Cu (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

heterobifunctional pegs. (2025, December 10). JenKem Technology. Retrieved February 7, 2026, from [Link]

-

2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! (2025, November 4). YouTube. Retrieved February 7, 2026, from [Link]

-

Conjugation Based on Click Chemistry. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

-

(PDF) Click Triazoles for Bioconjugation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. (2016, December 8). RSC Publishing. Retrieved February 7, 2026, from [Link]

-

Click Here for Better Chemistry. (2022, November 30). Thermo Fisher Scientific. Retrieved February 7, 2026, from [Link]

Sources

- 1. purepeg.com [purepeg.com]

- 2. heterobifunctional pegs [jenkemusa.com]

- 3. precisepeg.com [precisepeg.com]

- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Azide PEG NHS, N3-PEG-NHS [nanocs.net]

- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]

- 10. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]

- 11. glenresearch.com [glenresearch.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 20. Click chemistry - Wikipedia [en.wikipedia.org]

- 21. Click Chemistry [organic-chemistry.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 25. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

An In-depth Technical Guide on the Core Principles of Bioconjugation Using N3-Peg6-CH2coonhs

Introduction: The Power of Precision in Bioconjugation

In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to specifically and stably link different molecular entities is paramount.[1] Bioconjugation, the chemical process of forming a stable covalent bond between two molecules, at least one of which is a biomolecule, has emerged as a cornerstone technology.[1] It allows for the creation of novel molecular constructs with tailored functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, fluorescently labeled proteins for cellular imaging, and immobilized enzymes for biocatalysis.[2][3] The success of these applications hinges on the precision and efficiency of the underlying chemical reactions.

This guide provides a comprehensive technical overview of a powerful and versatile bioconjugation strategy employing the heterobifunctional linker, N3-Peg6-CH2coonhs. We will dissect the molecule's architecture, elucidate the fundamental chemical principles governing its reactivity, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to advance their scientific objectives.

Deconstructing the N3-Peg6-CH2coonhs Linker: A Multifunctional Scaffold

The N3-Peg6-CH2coonhs linker is a sophisticated molecular tool designed for two-step, orthogonal bioconjugation. Its structure can be broken down into three key functional domains:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is the workhorse for the initial conjugation step.[4][5] It readily and selectively reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[6][7][8]

-

Polyethylene Glycol (PEG) Spacer (Peg6): The hexa(ethylene glycol) spacer is a critical component that imparts several advantageous properties to the final conjugate. PEG is a hydrophilic and biocompatible polymer that can increase the solubility and stability of the modified biomolecule.[9] Furthermore, the extended spacer arm minimizes steric hindrance between the conjugated molecules, preserving their native structure and function.

-

Azide (N3) Group: The terminal azide moiety is a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems.[10] This allows for a highly specific secondary reaction with a molecule containing a complementary alkyne group, a process known as "click chemistry."[11][12]

The strategic combination of these three elements in a single molecule provides a robust platform for creating complex and well-defined bioconjugates.

The Two-Step Bioconjugation Workflow: A Strategy of Control and Specificity

The use of N3-Peg6-CH2coonhs enables a powerful two-step bioconjugation strategy that offers superior control over the final product compared to single-step methods. This approach decouples the initial protein modification from the subsequent payload attachment, allowing for purification and characterization at the intermediate stage.

Caption: Overall workflow for bioconjugation using N3-Peg6-CH2coonhs.

Part 1: The NHS Ester Reaction - Covalent Modification of Primary Amines

The initial step in this bioconjugation strategy involves the reaction of the NHS ester moiety of N3-Peg6-CH2coonhs with primary amines on the target biomolecule.

Mechanism of the NHS Ester-Amine Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism.[13] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[4][13]

Caption: Mechanism of the NHS ester reaction with a primary amine.

Critical Parameters for Successful NHS Ester Conjugation

The efficiency of the NHS ester reaction is highly dependent on several key parameters:

-

pH: The reaction is pH-dependent.[14][15] The optimal pH range for the reaction is typically between 7.2 and 8.5.[5][8][14] At lower pH, the primary amines are protonated and thus non-nucleophilic.[14][15] At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction.[5][8][13][15]

-

Buffer Choice: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester.[6] Phosphate-buffered saline (PBS) or bicarbonate buffer are commonly used.[6][14]

-

Reagent Concentration: The molar ratio of the N3-Peg6-CH2coonhs linker to the biomolecule will determine the degree of labeling. A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling.[6]

-

Reaction Time and Temperature: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

Experimental Protocol: Labeling a Protein with N3-Peg6-CH2coonhs

This protocol provides a general guideline for labeling a protein with N3-Peg6-CH2coonhs. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

N3-Peg6-CH2coonhs

-